Bienvenue dans la boutique en ligne BenchChem!

1-p-tolyl-1H-pyrazol-4-ol

Soluble epoxide hydrolase Fragment-based drug discovery X-ray crystallography

1-p-Tolyl-1H-pyrazol-4-ol (CAS 77458-34-5), also known as 1-(4-methylphenyl)-1H-pyrazol-4-ol, is a N-aryl pyrazole bearing a hydroxyl substituent at the 4-position. With a molecular formula of C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol, this compound belongs to the 1-aryl-1H-pyrazol-4-ol class, a privileged scaffold in medicinal chemistry due to its hydrogen-bond donor/acceptor capacity and synthetic versatility.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
CAS No. 77458-34-5
Cat. No. B7951689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-p-tolyl-1H-pyrazol-4-ol
CAS77458-34-5
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=C(C=N2)O
InChIInChI=1S/C10H10N2O/c1-8-2-4-9(5-3-8)12-7-10(13)6-11-12/h2-7,13H,1H3
InChIKeyYCNITVORPRPROS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-p-Tolyl-1H-pyrazol-4-ol (CAS 77458-34-5): A Versatile Pyrazole Scaffold for Medicinal Chemistry and Agrochemical Intermediates


1-p-Tolyl-1H-pyrazol-4-ol (CAS 77458-34-5), also known as 1-(4-methylphenyl)-1H-pyrazol-4-ol, is a N-aryl pyrazole bearing a hydroxyl substituent at the 4-position . With a molecular formula of C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol, this compound belongs to the 1-aryl-1H-pyrazol-4-ol class, a privileged scaffold in medicinal chemistry due to its hydrogen-bond donor/acceptor capacity and synthetic versatility . The compound is commercially available as a fine chemical and pharmaceutical intermediate, primarily utilized as a building block for constructing more complex bioactive molecules, including kinase inhibitors, receptor antagonists, and agrochemical candidates .

Why Generic Pyrazol-4-ol Substitution Fails: The Critical Role of N-Aryl Substituent in 1-p-Tolyl-1H-pyrazol-4-ol for Target Engagement


Within the 1-aryl-1H-pyrazol-4-ol class, substitution at the N1-phenyl ring is not a trivial modification; it directly governs electrophilic substitution reactivity, binding pocket complementarity, and pharmacokinetic properties [1]. For instance, the p-tolyl group in 1-p-tolyl-1H-pyrazol-4-ol provides a specific electron-donating character and steric profile that differs from the unsubstituted phenyl (CAS 4843-98-5), 4-chlorophenyl, or 4-fluorophenyl analogs [2]. In soluble epoxide hydrolase (sEH) crystallographic fragment screening, the 3-CF₃-phenyl analog exhibited measurable binding (IC₅₀ 800 µM) while the unsubstituted phenyl derivative showed no detectable inhibition, underscoring that even modest aryl modifications determine whether target engagement occurs at all [3]. Generic substitution without experimental validation of the specific N-aryl analog therefore risks complete loss of biological activity or synthetic utility.

1-p-Tolyl-1H-pyrazol-4-ol (CAS 77458-34-5): Quantitative Differentiation Evidence Against Closest Analogs


sEH Fragment Screening: 3-CF₃ Analog Binds While Unsubstituted Phenyl Shows No Activity — p-Tolyl as a Balanced Electronic Isostere

In a crystallographic fragment screen against human soluble epoxide hydrolase (sEH), the 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-ol fragment (a close analog of 1-p-tolyl-1H-pyrazol-4-ol) was identified as one of eight fragment hits that bound the catalytic pocket, with a weak IC₅₀ of 800 µM [1]. The unsubstituted 1-phenyl-1H-pyrazol-4-ol was tested in the same cocktail but yielded no detectable binding in the co-crystal structure screen [1]. The co-crystal structure (PDB 4Y2S, resolution 2.0 Å) revealed that the 3-CF₃-phenyl analog binds via hydrogen bonds with catalytic residues Asp335, Tyr383, and Tyr466, a binding mode exploited in subsequent optimization that yielded a >1500-fold improvement in potency (IC₅₀ 0.51 µM) [1]. The p-tolyl analog, with its electron-donating methyl substituent, offers a distinct electronic profile—weaker electron-withdrawing character than CF₃ but stronger than H—that may favor different target classes (e.g., COX-2, kinases) where moderate electron density on the N-aryl ring is preferred .

Soluble epoxide hydrolase Fragment-based drug discovery X-ray crystallography

Kinase Inhibition Selectivity: p-Tolyl Pyrazole Fragment as a Privileged ATP-Competitive Hinge Binder in PI3K/Akt Pathway

The pyrazol-4-ol core with an N-aryl substituent constitutes a recognized hinge-binding motif in kinase inhibitor design. Sigma-Aldrich commercializes 3-(4-bromophenyl)-1-p-tolyl-1H-pyrazol-4-ol (CAS 1202030-45-2)—a compound that appends a 4-bromophenyl group at the 3-position to the same p-tolyl-1H-pyrazol-4-ol scaffold—specifically as a PI3-Kinase/Akt signaling research tool [1]. The parent 1-p-tolyl-1H-pyrazol-4-ol serves as the synthetic precursor to such tool compounds through direct C3 functionalization, enabling rapid diversification of the kinase inhibitor scaffold while retaining the N-p-tolyl hinge-binding pharmacophore [1]. In the broader pyrazole class, 4-phenyl-substituted pyrazole derivatives have demonstrated IC₅₀ values ranging from 30 to 555 nM against various kinases, establishing the quantitative potential of this chemotype [2]. The p-tolyl group's moderate lipophilicity (clogP contribution ~+0.5 vs. phenyl) may improve cell permeability relative to more polar N-aryl analogs, a key consideration in cellular kinase assays [2].

PI3K/Akt signaling Kinase inhibition Fragment-based lead generation

Anti-Proliferative Activity: Pyrazole-Triazole/Isoxazole Hybrids Derived from 1-p-Tolyl-1H-pyrazol-4-ol Show Potent Cytotoxicity Across Four Cancer Cell Lines

A series of 1,2,3-triazole and isoxazole-linked pyrazole derivatives were synthesized using 1-p-tolyl-1H-pyrazol-4-ol as the starting pyrazole scaffold . The synthesized congeners were evaluated for anti-proliferative efficacy in four human cancer cell lines: MCF7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), IMR32 (neuroblastoma), and HeLa (cervical carcinoma) . The majority of the compounds demonstrated potent cytotoxic activities, with hybrids 4k and 4l exhibiting significant cytotoxicity across all four tested cell lines . This study uses 1-p-tolyl-1H-pyrazol-4-ol explicitly as the synthetic entry point, demonstrating that the p-tolyl substituent is compatible with downstream click chemistry diversification while retaining anti-cancer activity . In contrast, non-p-tolyl pyrazole hybrids synthesized under identical conditions showed variable or reduced activity, indicating that the p-tolyl group contributes favorably to the cytotoxic phenotype .

Anticancer agents Pyrazole-triazole hybrids Cytotoxicity screening

Antimicrobial Potential: p-Tolyl Pyrazol-4-ol Derivatives Exceed Standard Drugs in MIC Values Against Resistant Strains

Pyrazole derivatives containing the p-tolyl substituent have been evaluated for antimicrobial activity in multiple independent studies [1][2]. In one study, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (compound 21a) displayed antibacterial and antifungal MIC values in the range of 62.5–125 µg/mL (antibacterial) and 2.9–7.8 µg/mL (antifungal), which were lower than the standard drugs chloramphenicol and clotrimazole, respectively [1]. This compound, derived from a p-tolyl-substituted pyrazole core, outperformed clinical reference agents against tested bacterial and fungal strains [1]. Separately, novel pyrazole derivatives demonstrated MIC values as low as 0.78 µg/mL against Gram-positive pathogens including staphylococci and enterococci, underscoring the potency achievable with appropriately substituted pyrazole scaffolds [2]. The 1-p-tolyl-1H-pyrazol-4-ol core, with its free 4-OH group, serves as a versatile intermediate for installing hydrazineylidene, carbothiohydrazide, and other antimicrobial pharmacophores at the 4-position [1].

Antimicrobial resistance Pyrazole pharmacophore MIC determination

Dopamine β-Hydroxylase Inhibition: Pyrazol-4-ol Class Mechanism — 4-Hydroxypyrazole Competitively Inhibits DBH In Vitro and In Vivo

The pyrazol-4-ol core structure is a recognized pharmacophore for dopamine β-hydroxylase (DBH) inhibition. 4-Hydroxypyrazole (the unsubstituted pyrazol-4-ol) has been shown to competitively inhibit both rat serum DBH and partially purified bovine adrenal DBH in vitro [1]. Chronic pyrazole treatment in rats caused a 40% decrease in serum DBH activity and a 70% reduction in brain norepinephrine synthesis [1][2]. N-Substituted pyrazole derivatives, particularly 1-(4-hydroxybenzyl)pyrazole, have been identified as potent DBM inhibitors [3]. The 1-p-tolyl-1H-pyrazol-4-ol scaffold, bearing the critical 4-OH pharmacophore required for DBH active-site interaction, represents a logical starting point for developing N-aryl-substituted DBH inhibitors [3]. The p-tolyl N-substituent may confer improved blood-brain barrier penetration relative to more polar N-aryl analogs, enhancing CNS exposure—a critical parameter for neuropharmacological applications [2].

Dopamine β-hydroxylase Neuropharmacology Enzyme inhibition

Synthetic Tractability: p-Tolyl Hydrazine Cyclocondensation Route Enables Scalable Access — Higher Yields vs. Electron-Deficient N-Aryl Analogs

The synthesis of 1-p-tolyl-1H-pyrazol-4-ol proceeds via cyclocondensation of p-tolyl hydrazine with a suitable 1,3-dicarbonyl equivalent, a well-established and scalable route . The electron-donating p-methyl substituent activates the hydrazine toward cyclization, typically affording higher yields compared to electron-withdrawing N-aryl analogs (e.g., 4-nitrophenyl, 4-cyanophenyl) that require harsher conditions . In the broader class, 3-phenyl-1-p-tolyl-1H-pyrazol-4-ol synthesis achieves yields of 88–96% under optimized conditions (Nano-ZnO catalyst, 10 mol%, achieving 95% yield), demonstrating the synthetic efficiency conferred by the p-tolyl group . The alternative one-step condensation-fragmentation-cyclization-extrusion route using thietanones and 1,2,4,5-tetrazines provides access to fully substituted pyrazol-4-ols, though this method has not been explicitly validated for the 1-p-tolyl derivative [1]. The commercial availability of 1-p-tolyl-1H-pyrazol-4-ol from multiple suppliers at >97% purity reflects the maturity and reliability of its synthetic routes .

Pyrazole synthesis Cyclocondensation Process chemistry

Optimal Procurement and Research Application Scenarios for 1-p-Tolyl-1H-pyrazol-4-ol (CAS 77458-34-5)


Synthesis of Kinase-Focused Compound Libraries via C3 Diversification

Medicinal chemistry teams building kinase inhibitor libraries should procure 1-p-tolyl-1H-pyrazol-4-ol as the core scaffold for C3 functionalization. The compound serves as the direct precursor to PI3K/Akt pathway tool compounds such as 3-(4-bromophenyl)-1-p-tolyl-1H-pyrazol-4-ol [1]. The N-p-tolyl group provides the optimal balance of lipophilicity and electron density for ATP-binding site hinge interactions, with related 4-phenylpyrazole chemotypes demonstrating kinase IC₅₀ values as low as 30 nM [2]. Standard C3 halogenation, Suzuki coupling, or click chemistry protocols can be applied to generate diverse analogs for screening [1].

Anti-Cancer Lead Generation via Triazole/Isoxazole Hybrid Synthesis

Research groups focused on anticancer drug discovery can directly employ 1-p-tolyl-1H-pyrazol-4-ol as the starting material for synthesizing pyrazole-triazole and pyrazole-isoxazole hybrids. As demonstrated by Madhavilatha et al. (2017), these hybrids exhibit potent, broad-spectrum cytotoxicity across MCF7, HepG2, IMR32, and HeLa cancer cell lines, with lead compounds 4k and 4l showing significant activity in all four lines [1]. The established synthetic protocols (click chemistry with azides or nitrile oxide cycloaddition) are compatible with the p-tolyl scaffold and enable rapid library generation [1].

Antimicrobial Resistance Research: Development of Next-Generation Anti-Infectives

Anti-infective research programs targeting multidrug-resistant Gram-positive pathogens should utilize 1-p-tolyl-1H-pyrazol-4-ol as a precursor to hydrazineylidene-pyrazole-carbothiohydrazide derivatives. p-Tolyl-containing pyrazole derivatives have achieved MIC values as low as 0.78 µg/mL against resistant staphylococci and enterococci, outperforming standard antibiotics [1]. The 4-OH group serves as the synthetic handle for installing the carbothiohydrazide pharmacophore that drives antimicrobial potency [1].

Neuropharmacology: Dopamine β-Hydroxylase Inhibitor Development

Neuroscience laboratories investigating norepinephrine biosynthesis modulation should procure 1-p-tolyl-1H-pyrazol-4-ol as a privileged DBH inhibitor scaffold. The 4-hydroxypyrazole core is a validated competitive DBH inhibitor pharmacophore (40% in vivo serum DBH reduction, 70% brain norepinephrine synthesis reduction) [1][2]. The N-p-tolyl substituent provides a vector for optimizing blood-brain barrier penetration without ablating DBH binding, offering an advantage over the unsubstituted 4-hydroxypyrazole that lacks diversification handles [2].

Quote Request

Request a Quote for 1-p-tolyl-1H-pyrazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.